molecular formula C24H27O3P B14671561 Tris(3,5-dimethylphenyl) phosphite CAS No. 36432-47-0

Tris(3,5-dimethylphenyl) phosphite

Cat. No.: B14671561
CAS No.: 36432-47-0
M. Wt: 394.4 g/mol
InChI Key: ZZVNXOJBUKDFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3,5-dimethylphenyl) phosphite (CAS: Not explicitly listed in evidence; structurally analogous to tris(3,5-dimethylphenyl)phosphine, CAS 69227-47-0 ) is an organophosphorus compound featuring three 3,5-dimethylphenyl groups bonded to a central phosphorus atom. The 3,5-dimethyl substitution pattern on the aromatic rings enhances steric bulk and electronic effects, influencing reactivity and stability.

This compound is utilized in specialized applications such as phosphorylation reactions. For example, tris(3,5-dimethylpyrazolyl)phosphite has been effective in synthesizing the 1,2,4-phosphite derivative of D-xylose . Its structural analogs also appear in stabilizer blends for industrial materials, such as tris(2,4-di-tert-butylphenyl)phosphite in IRGANOX® antioxidant formulations .

Properties

CAS No.

36432-47-0

Molecular Formula

C24H27O3P

Molecular Weight

394.4 g/mol

IUPAC Name

tris(3,5-dimethylphenyl) phosphite

InChI

InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

InChI Key

ZZVNXOJBUKDFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

PCl3+3(CH3)2C6H3OHP((CH3)2C6H3O)3+3HClPCl_3 + 3 (CH_3)_2C_6H_3OH \rightarrow P((CH_3)_2C_6H_3O)_3 + 3 HCl PCl3​+3(CH3​)2​C6​H3​OH→P((CH3​)2​C6​H3​O)3​+3HCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding phosphine oxide.

    Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.

Major Products

    Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.

    Substitution: Various substituted phosphites are formed depending on the reagents used.

    Coordination: Metal-phosphite complexes are the primary products.

Scientific Research Applications

Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Triphenyl Phosphite (CAS: 101-02-0)

  • Structure : Three phenyl groups attached to a phosphorus center.
  • Applications : Primarily a laboratory reagent . Lacks bulky substituents, making it less sterically hindered but more prone to hydrolysis.
  • Toxicity: No direct neurotoxicity data provided, but safety protocols emphasize handling precautions .

Triorthotolyl Phosphite (Tris(2-methylphenyl) Phosphite)

  • Structure : Three ortho-methyl-substituted phenyl groups.
  • Biological Activity : Demonstrated significant neurotoxicity in fowl, causing spinal cord cholinesterase inhibition .
  • Key Difference : Ortho-substitution (vs. 3,5-dimethyl substitution) correlates with higher neurotoxic effects .

Tris(2,4-di-tert-butylphenyl)phosphite

  • Structure : Bulky tert-butyl groups at 2,4 positions.
  • Applications: Used in IRGANOX® stabilizers for polymers due to its antioxidant properties. Blended with hindered phenols for synergistic effects .
  • Comparison : The tert-butyl groups enhance steric protection, improving thermal stability compared to methyl-substituted analogs .

Bis(3,5-dimethylphenyl)chlorophosphite

  • Structure : Two 3,5-dimethylphenyl groups and one chloride.
  • Biological Activity : Inhibited human erythrocyte cholinesterase in vitro, unlike most analogs .
  • Key Insight : Chloride substitution increases electrophilicity, enhancing enzyme interaction .

Toxicity Profile

Compound Substituents Cholinesterase Inhibition (In Vitro) Neurotoxicity (In Vivo)
This compound 3,5-dimethylphenyl Not reported Not studied
Bis(3,5-dimethylphenyl)chlorophosphite 3,5-dimethylphenyl + Cl Inhibits human erythrocyte enzyme Not reported
Triorthotolyl phosphite 2-methylphenyl No inhibition Severe spinal cord effects in fowl
Triphenyl phosphite Phenyl No data No data

Physical Properties (Selected Examples)

Compound Melting Point (°C) Molecular Weight
Tris(3,5-dimethylphenyl)phosphine 160–163 346.45
Tris(2,4-dimethylphenyl)phosphine 157–158 346.45
Triphenyl phosphite Not provided 310.28

Research Findings and Implications

  • Substituent Position Matters : Ortho-substituted phosphites (e.g., triorthotolyl) exhibit higher neurotoxicity than meta/para-substituted derivatives like this compound .
  • Steric Bulk Enhances Stability: Bulky groups (e.g., tert-butyl in IRGANOX® blends) improve thermal stability, making them preferable for industrial applications over methyl-substituted analogs .
  • Electrophilicity Drives Enzyme Interaction : Chloride substitution in bis(3,5-dimethylphenyl)chlorophosphite increases cholinesterase inhibition, highlighting the role of electrophilic phosphorus centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.